1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea typically involves the reaction of 2-ethoxyaniline with an isocyanate derivative. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
- 1-(2-Ethoxyphenyl)-3-(3-(thiophen-2-yl)-2-hydroxy-2-methylpropyl)urea
Uniqueness
1-(2-Ethoxyphenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is unique due to the presence of both the ethoxyphenyl and furan moieties, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-3-22-15-9-5-4-8-14(15)19-16(20)18-12-17(2,21)11-13-7-6-10-23-13/h4-10,21H,3,11-12H2,1-2H3,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLYUUVXLZSLCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C)(CC2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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